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molecular formula C13H24O3 B8714382 2-Oxopropyl decanoate CAS No. 88357-28-2

2-Oxopropyl decanoate

Cat. No. B8714382
M. Wt: 228.33 g/mol
InChI Key: XKHMLFXNHNEDMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04546197

Procedure details

Monohydroxyacetone was distilled prior to use. Chloroform was distilled from phosphorus pentoxide prior to use. Decanoyl chloride (65 cm3, 0.3146 mole) was added dropwise to stirred solution of monohydroxyacetone (21.8 cm3, 0.3146 mole) and anydrous pyridine (25.4 cm3, 0.3146 mole) in anhydrous chloroform (500 cm3). During the addition the solution was maintained in an ice bath. The mixture was then stirred at room temperature overnight. The solution was washed with water (4×200 cm3) and saturated sodium chloride solution (200 cm3). The organic phase was dried over sodium sulphate and evaporated in vacuo. The resulting oil was distilled to yield 1-decanoyloxypropan-2-one as a mobile liquid, bp 154°-60° (1 mm) (52.4 g, 0.230 mole, 73%),ir (neat) 2860, 1700, 1400, 1340, 1150, 1110 and 1050 cm-1 ; pmr (CDCI3) δ 4.6 (s, 2 H), 2.4 (t, 2 H), 2.1 (s, 3 H), 1.8-1.0 (bm, 14 H) and 0.9 (t, 3 H) ppm.
Quantity
65 mL
Type
reactant
Reaction Step One
Quantity
21.8 mL
Type
reactant
Reaction Step Two
Quantity
25.4 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:11])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10].[OH:13][CH2:14][C:15](=[O:17])[CH3:16].N1C=CC=CC=1>C(Cl)(Cl)Cl>[C:1]([O:13][CH2:14][C:15](=[O:17])[CH3:16])(=[O:11])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10]

Inputs

Step One
Name
Quantity
65 mL
Type
reactant
Smiles
C(CCCCCCCCC)(=O)Cl
Step Two
Name
Quantity
21.8 mL
Type
reactant
Smiles
OCC(C)=O
Name
Quantity
25.4 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was then stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Monohydroxyacetone was distilled
DISTILLATION
Type
DISTILLATION
Details
Chloroform was distilled from phosphorus pentoxide
ADDITION
Type
ADDITION
Details
During the addition the solution
TEMPERATURE
Type
TEMPERATURE
Details
was maintained in an ice bath
WASH
Type
WASH
Details
The solution was washed with water (4×200 cm3) and saturated sodium chloride solution (200 cm3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
DISTILLATION
Type
DISTILLATION
Details
The resulting oil was distilled

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(CCCCCCCCC)(=O)OCC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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